L-Alanyl-O-(3-phenylpropanoyl)-L-serine
Description
L-Alanyl-O-(3-phenylpropanoyl)-L-serine is a synthetic derivative of the non-essential amino acid L-serine. Its structure includes an L-alanyl residue linked via an ester bond to the hydroxyl group of L-serine, which is further modified with a 3-phenylpropanoyl group (a phenylpropanoic acid ester).
Properties
CAS No. |
921934-38-5 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-phenylpropanoyloxy)propanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-10(16)14(19)17-12(15(20)21)9-22-13(18)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9,16H2,1H3,(H,17,19)(H,20,21)/t10-,12-/m0/s1 |
InChI Key |
LYVCTYLLUOPHFP-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)CCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(3-phenylpropanoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: The alanyl and serine residues are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the serine residue with 3-phenylpropanoic acid or its derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods may involve automated peptide synthesizers, which streamline the synthesis process by automating the coupling and deprotection steps. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-(3-phenylpropanoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phenylpropanoyl group to an alcohol.
Substitution: The serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Alanyl-O-(3-phenylpropanoyl)-L-serine involves its interaction with specific molecular targets such as enzymes or receptors. The phenylpropanoyl group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Differences :
- Substituent Chemistry: The 3-phenylpropanoyl group in the target compound is an ester, whereas O-benzyl-L-serine () features an ether linkage. Esters are generally more prone to enzymatic hydrolysis than ethers, affecting metabolic stability .
Neurological Effects
- This compound: Likely acts as a prodrug, releasing L-serine upon hydrolysis. L-serine is critical for neurotransmitter synthesis (e.g., glycine, D-serine) and phospholipid formation, supporting cognitive function and neuroprotection .
- O-Phosphoserine : Serves as a precursor for L-serine via phosphatase activity. Deficiencies in L-serine biosynthesis are linked to neurodevelopmental disorders .
Antimicrobial and Metabolic Roles
- L-Serine Derivatives : L-serine supplementation alters bacterial redox states (e.g., reduces macrolide resistance in Streptococcus suis by modulating ROS levels) .
- Glycosylated Serine Derivatives (e.g., ): These sugar-modified serines play roles in antigen recognition but differ functionally from acylated derivatives like the target compound .
Pharmacological Potential and Limitations
- Challenges: Limited in vivo data; ester hydrolysis may vary across tissues, affecting efficacy. Toxicity risks of the phenylpropanoyl moiety remain unstudied .
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